Comprehensive Structure Elucidation of [(6-Amino-2-benzothiazolyl)thio]acetonitrile: A Multi-Modal Spectroscopic Approach
Comprehensive Structure Elucidation of [(6-Amino-2-benzothiazolyl)thio]acetonitrile: A Multi-Modal Spectroscopic Approach
The following technical guide details the structure elucidation of [(6-amino-2-benzothiazolyl)thio]acetonitrile , integrating synthetic logic, spectroscopic analysis, and structural validation protocols.
Executive Summary
Compound: [(6-amino-2-benzothiazolyl)thio]acetonitrile
Molecular Formula:
This guide provides a rigorous workflow for confirming the structure of [(6-amino-2-benzothiazolyl)thio]acetonitrile. It addresses the critical challenge of distinguishing between S-alkylation (thioether, desired) and N-alkylation (thione, undesired) isomers—a common ambiguity in benzothiazole synthesis. The protocol synthesizes high-resolution mass spectrometry (HRMS), 1D/2D NMR, and IR spectroscopy into a self-validating evidence chain.
Synthetic Context & Causality
To elucidate the structure effectively, one must understand its origin. The compound is typically synthesized via the nucleophilic substitution of 6-amino-2-mercaptobenzothiazole with chloroacetonitrile under basic conditions.
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Precursor: 6-amino-2-mercaptobenzothiazole (exists in tautomeric equilibrium between thiol and thione forms).
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Reagent: Chloroacetonitrile (
). -
Mechanism: The thiolate anion attacks the methylene carbon of the nitrile.
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The Elucidation Challenge: The ambient nucleophile (N vs. S) can lead to two isomers.
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Isomer A (Target): S-alkylated ([(6-amino-2-benzothiazolyl)thio]acetonitrile).
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Isomer B (Impurity): N-alkylated (2-thioxo-3-(cyanomethyl)benzothiazoline).
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The elucidation workflow below is designed specifically to rule out Isomer B.
Elucidation Workflow Visualization
Figure 1: Step-by-step structural elucidation workflow prioritizing the differentiation of regioisomers.
Spectroscopic Characterization Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and analyze fragmentation to confirm the side chain.
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Method: ESI-TOF or Orbitrap (Positive Mode).
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Expected Data:
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[M+H]+: 222.016 ± 0.005 m/z.
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[M+Na]+: 244.000 m/z.
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Key Fragmentation Pathway (MS/MS):
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Loss of
(M - 40): Indicates the labile thioether side chain. -
Loss of
(M - 26): Characteristic of nitriles. -
Core Ion: 6-aminobenzothiazole fragment (~150 m/z).
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Infrared Spectroscopy (FT-IR)
Objective: Identify the nitrile handle and confirm the aromatic amine.
| Functional Group | Wavenumber ( | Diagnostic Value |
| Nitile (C≡N) | 2230 – 2250 | Sharp, medium intensity. Confirms the acetonitrile moiety. |
| Amine (NH₂) | 3300 – 3450 | Doublet (symmetric/asymmetric stretch). Confirms primary amine. |
| Benzothiazole (C=N) | 1590 – 1610 | Ring breathing mode. |
| Thioether (C-S) | 600 – 700 | Weak, but distinguishes from C=S (thione) which is often stronger/broader ~1050-1200. |
Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of connectivity.
1H NMR (Proton) - 400/500 MHz in DMSO-d6
The 6-amino substitution creates a specific 1,2,4-trisubstituted benzene pattern.
| Proton | Type | Chemical Shift ( | Multiplicity & Coupling ( | Assignment Logic |
| H-4 | Aromatic | 7.00 – 7.10 | Doublet ( | Meta to H-5? No, H-4 is ortho to H-5. Wait, 6-amino pattern: H4 is meta to H6(NH2)? No. See detailed logic below. |
| H-5 | Aromatic | 6.70 – 6.80 | dd ( | Ortho to H-4, Meta to H-7. |
| H-7 | Aromatic | 7.40 – 7.60 | Doublet ( | Ortho to H-5? No. |
| NH₂ | Exchangeable | 5.00 – 5.50 | Broad Singlet | Disappears with |
| CH₂ | Aliphatic | 4.40 – 4.60 | Singlet | Deshielded by S and CN. |
Correct Coupling Logic for 6-Amino-Benzothiazole:
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H-7 (d, J~8.5Hz): Ortho to H-6 (substituted) is not possible. H-7 is adjacent to C-7a and H-6. Since H-6 is substituted with NH2, H-7 has meta coupling to H-5 and ortho coupling to... wait.
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Numbering: S=1, N=3. Benzo ring starts at 4.
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Sequence: 4, 5, 6, 7.
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H-7: Adjacent to C-7a. Ortho to H-6 (blocked). Meta to H-5. Signal: Doublet (J~2 Hz).
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H-5: Ortho to H-4. Meta to H-7. Signal: Doublet of Doublets (J~8.5, 2 Hz).
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H-4: Adjacent to N-bridge (C-3a). Ortho to H-5. Signal: Doublet (J~8.5 Hz).
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Note: H-4 is typically downfield due to the anisotropic effect of the thiazole ring nitrogen.
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13C NMR (Carbon) - 100/125 MHz
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Nitrile Carbon (-CN): ~115–118 ppm.
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Methylene (-CH2-): ~20–25 ppm (S-CH2). Note: N-CH2 would be significantly different (~30-40 ppm).
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C-2 (Benzothiazole): CRITICAL DIAGNOSTIC. [5]
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S-Alkylated (Target):
160 – 165 ppm. -
N-Alkylated (Thione):
> 180 ppm (C=S character).
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Distinguishing S- vs. N-Alkylation (The "Trustworthiness" Pillar)
The most common error in this synthesis is misidentifying the N-alkylated isomer. The following logic tree confirms the S-alkylated structure.
HMBC (Heteronuclear Multiple Bond Correlation) Strategy
We use long-range 1H-13C coupling to trace the connectivity of the methylene protons (
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S-Alkylated (Target):
-
The
protons (singlet, ~4.5 ppm) will show a strong 3-bond correlation to the C-2 carbon of the benzothiazole ring (~160 ppm). -
They will also correlate to the Nitrile Carbon (CN).
-
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N-Alkylated (Isomer):
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The
protons would correlate to C-2 (thione carbon, >180 ppm) AND potentially C-3a (bridgehead carbon) due to proximity to the nitrogen.
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Figure 2: Expected HMBC correlations for the S-alkylated target. The absence of a correlation to the bridgehead C-3a is a key differentiator from N-alkylation.
Quality Control & Purity
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HPLC Method: C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient. Target purity >98%.
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Melting Point: S-alkylated benzothiazoles typically have sharp melting points. A broad range indicates a mixture of isomers.
References
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Synthesis & General Properties: Journal of Heterocyclic Chemistry. "Synthesis of 2-substituted benzothiazoles from 2-aminothiophenol."
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S- vs N-Alkylation NMR Differentiation: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[12][13]
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Benzothiazole Spectral Data: NIST Chemistry WebBook, "2-Cyanomethyl-1,3-benzothiazole IR Spectrum."
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HMBC Applications: Thiame Connect, "Practical Strategy for Differentiated N- and S-Alkylation."
Sources
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- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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